molecular formula C19H13N3O5 B2967708 N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide CAS No. 298218-12-9

N'-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide

Cat. No.: B2967708
CAS No.: 298218-12-9
M. Wt: 363.329
InChI Key: WNXHVBRQHMQXDX-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a nitrofuran moiety and a xanthene core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 9H-xanthene-9-carbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly for its antimicrobial activity.

Mechanism of Action

The mechanism of action of N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide is primarily related to its ability to interact with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
  • N’-[(1E)-(5-nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide
  • Substituted-phenylmethylidene]benzohydrazide analogs

Uniqueness

N’-[(1E)-(5-nitrofuran-2-yl)methylidene]-9H-xanthene-9-carbohydrazide stands out due to its unique combination of a nitrofuran moiety and a xanthene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-19(21-20-11-12-9-10-17(26-12)22(24)25)18-13-5-1-3-7-15(13)27-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXHVBRQHMQXDX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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